molecular formula C8H8ClNO4S B1279571 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride CAS No. 69986-21-6

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride

Cat. No.: B1279571
CAS No.: 69986-21-6
M. Wt: 249.67 g/mol
InChI Key: SQBPPZBVDLIFHL-UHFFFAOYSA-N
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Safety and Hazards

While specific safety data for 4-Carbamoylmethoxy-benzenesulfonyl chloride is not available, it’s important to handle all chemicals with care and take necessary precautions. Always refer to the material safety data sheet (MSDS) for detailed safety information .

Biochemical Analysis

Biochemical Properties

4-Carbamoylmethoxy-benzenesulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins. It interacts with enzymes and proteins through sulfonation reactions, where it acts as a sulfonylating agent. This compound can modify the amino acid residues in proteins, leading to changes in their function and activity . The interactions between 4-Carbamoylmethoxy-benzenesulfonyl chloride and biomolecules are primarily covalent, forming stable sulfonamide bonds .

Cellular Effects

The effects of 4-Carbamoylmethoxy-benzenesulfonyl chloride on cells are diverse. It can influence cell signaling pathways by modifying key proteins involved in these pathways. This compound has been shown to affect gene expression by altering the activity of transcription factors and other regulatory proteins . Additionally, 4-Carbamoylmethoxy-benzenesulfonyl chloride can impact cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in the flux of metabolites .

Molecular Mechanism

At the molecular level, 4-Carbamoylmethoxy-benzenesulfonyl chloride exerts its effects through the formation of sulfonamide bonds with target proteins. This modification can inhibit or activate enzymes, depending on the specific protein and the site of modification . The compound can also influence gene expression by modifying transcription factors, leading to changes in the transcriptional activity of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Carbamoylmethoxy-benzenesulfonyl chloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .

Dosage Effects in Animal Models

The effects of 4-Carbamoylmethoxy-benzenesulfonyl chloride vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At high doses, it can lead to adverse effects, including toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity increases sharply beyond a certain concentration .

Metabolic Pathways

4-Carbamoylmethoxy-benzenesulfonyl chloride is involved in various metabolic pathways, primarily through its role as a sulfonylating agent. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels . The compound can modify key enzymes, altering their activity and impacting overall metabolic processes .

Transport and Distribution

Within cells and tissues, 4-Carbamoylmethoxy-benzenesulfonyl chloride is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . The compound’s distribution is crucial for its activity, as it needs to reach its target proteins to exert its effects .

Subcellular Localization

The subcellular localization of 4-Carbamoylmethoxy-benzenesulfonyl chloride is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity, as it allows the compound to interact with its target proteins in the appropriate cellular context . The compound’s activity can be influenced by its localization, with different effects observed in different cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride typically involves the reaction of 4-hydroxybenzenesulfonyl chloride with carbamoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at a low level to prevent decomposition .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions, including the formation of sulfonamide and sulfonate ester derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-Amino-2-oxoethoxy)benzenesulfonyl chloride is unique due to the presence of both the carbamoyl and methoxy groups, which confer specific reactivity and make it suitable for specialized applications in proteomics and bioconjugation .

Properties

IUPAC Name

4-(2-amino-2-oxoethoxy)benzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO4S/c9-15(12,13)7-3-1-6(2-4-7)14-5-8(10)11/h1-4H,5H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQBPPZBVDLIFHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC(=O)N)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30469944
Record name 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69986-21-6
Record name 4-(2-Amino-2-oxoethoxy)benzene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30469944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3.0 g of 2-(phenoxy)acetamide was dissolved in 10 ml of dichloromethane and 6 ml of chlorosulfonic acid was slowly added at 0 ° C. The reaction mixture was stirred at room temperature for 10 hr. Dichloromethane was evaporated under reduced pressure. Residual material was poured on chopped ice. Solid was collected by filtration and dried in vacuo. 3.9 g of product was obtained. M.P. 166-171° C. (decomposition)
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3 g
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10 mL
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6 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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